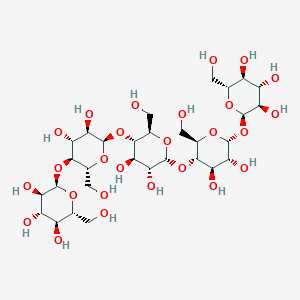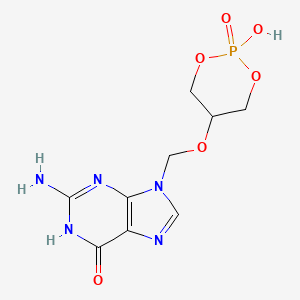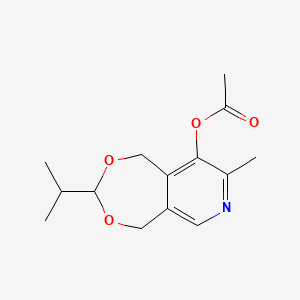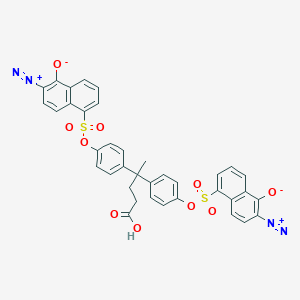
Maltotriosyltrehalose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltotriosyltrehalose is a carbohydrate compound that consists of a maltotriose unit linked to a trehalose unit It is a type of oligosaccharide, which are carbohydrates composed of a small number of monosaccharide units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maltotriosyltrehalose can be synthesized through the enzymatic action of maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase). The process involves the conversion of maltopentaose to this compound by MTSase, followed by the hydrolysis of this compound to trehalose and maltotriose by MTHase .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of recombinant enzymes expressed in microorganisms such as Escherichia coli. Optimization of expression conditions, such as the use of specific host strains and induction strategies, can significantly enhance the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Maltotriosyltrehalose primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of this compound by MTHase results in the formation of trehalose and maltotriose .
Common Reagents and Conditions
The hydrolysis reactions involving this compound typically require specific enzymes such as MTHase. The reaction conditions often include a buffered solution at an optimal pH and temperature to ensure maximum enzyme activity .
Major Products
The major products formed from the hydrolysis of this compound are trehalose and maltotriose .
Wissenschaftliche Forschungsanwendungen
Maltotriosyltrehalose has several applications in scientific research:
Wirkmechanismus
The mechanism of action of maltotriosyltrehalose involves its enzymatic conversion to trehalose and maltotriose. The enzyme MTHase catalyzes the cleavage of the α-1,4-glucosidic linkage adjacent to the α-1,1-linked terminal disaccharide of this compound . This reaction is facilitated by specific residues in the enzyme’s active site, which interact with the substrate to lower the activation energy required for the reaction .
Vergleich Mit ähnlichen Verbindungen
Maltotriosyltrehalose is similar to other oligosaccharides such as maltotetraose and maltopentaose. its unique structure, which includes a trehalose unit, distinguishes it from these compounds. Trehalose itself is a stable disaccharide composed of two glucose units linked by an α-1,1 linkage, and it is known for its protective properties against various stress conditions .
List of Similar Compounds
- Maltotetraose
- Maltopentaose
- Trehalose
This compound’s unique combination of maltotriose and trehalose units makes it a compound of significant interest for various applications, particularly in fields requiring stabilization and preservation of biological materials.
Eigenschaften
CAS-Nummer |
142831-49-0 |
|---|---|
Molekularformel |
C30H52O26 |
Molekulargewicht |
828.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)13(38)18(43)26(48-6)53-23-8(3-33)50-27(20(45)15(23)40)54-24-9(4-34)51-28(21(46)16(24)41)55-25-10(5-35)52-30(22(47)17(25)42)56-29-19(44)14(39)12(37)7(2-32)49-29/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
GUZBXMVHVQHCTQ-XFSSMLLMSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)







